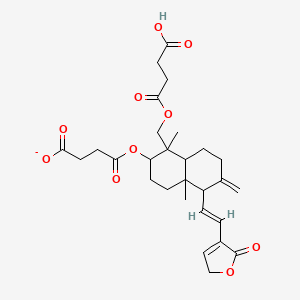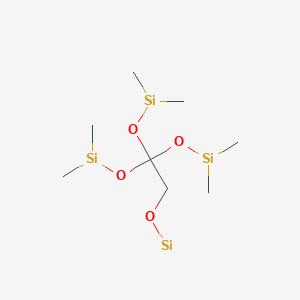
14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate is a derivative of andrographolide, a major bioactive component isolated from the medicinal plant Andrographis paniculata. This compound is known for its significant pharmacological properties, including anti-inflammatory, antiviral, and immunomodulatory effects . It is commonly used in the treatment of viral pneumonia and upper respiratory tract infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate typically involves the extraction of andrographolide from Andrographis paniculata. The andrographolide is then subjected to a reaction with succinic anhydride in the presence of pyridine to form the succinate ester . This reaction is followed by purification steps to isolate the desired compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction and purification processes. The compound is often produced as an injection or freeze-dried powder for medical use .
Analyse Des Réactions Chimiques
Types of Reactions: 14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: Reduction reactions can alter the double bonds in the structure.
Substitution: Substitution reactions can occur at the hydroxyl or succinate ester groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Applications De Recherche Scientifique
14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate has a wide range of scientific research applications:
Mécanisme D'action
14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate exerts its effects through several mechanisms:
Inhibition of DNA-Protein Binding: It inhibits the binding of DNA with proteins during virus replication, thereby preventing viral proliferation.
Anti-inflammatory Action: The compound reduces the production of pro-inflammatory cytokines and inhibits the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation.
Induction of Apoptosis: It induces apoptosis in cancer cells by activating caspase-3 and caspase-9 pathways.
Comparaison Avec Des Composés Similaires
14-Deoxy-11,12-didehydroandrographolide 3,19-disuccinate is unique compared to other similar compounds due to its specific pharmacological properties and applications. Similar compounds include:
Andrographolide: The parent compound with similar anti-inflammatory and antiviral properties.
Neoandrographolide: Another derivative with potential cardiovascular-protective effects.
Dehydroandrographolide: Known for its anti-cancer and immunostimulatory activities.
These compounds share structural similarities but differ in their specific biological activities and therapeutic applications.
Propriétés
Formule moléculaire |
C28H35O10- |
|---|---|
Poids moléculaire |
531.6 g/mol |
Nom IUPAC |
4-[[1-(3-carboxypropanoyloxymethyl)-1,4a-dimethyl-6-methylidene-5-[(E)-2-(5-oxo-2H-furan-4-yl)ethenyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalen-2-yl]oxy]-4-oxobutanoate |
InChI |
InChI=1S/C28H36O10/c1-17-4-7-20-27(2,19(17)6-5-18-13-15-36-26(18)35)14-12-21(38-25(34)11-9-23(31)32)28(20,3)16-37-24(33)10-8-22(29)30/h5-6,13,19-21H,1,4,7-12,14-16H2,2-3H3,(H,29,30)(H,31,32)/p-1/b6-5+ |
Clé InChI |
YTHKMAIVPFVDNU-AATRIKPKSA-M |
SMILES isomérique |
CC12CCC(C(C1CCC(=C)C2/C=C/C3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)[O-] |
SMILES canonique |
CC12CCC(C(C1CCC(=C)C2C=CC3=CCOC3=O)(C)COC(=O)CCC(=O)O)OC(=O)CCC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1-isopropyl-1H-pyrazol-4-yl)methyl]propylamine](/img/structure/B12351071.png)

![Zirconium,dichloro[rel-(7aR,7'aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]-](/img/structure/B12351087.png)




![(3R)-3-Amino-4-(6,7-difluoro-1H-indazol-3-yl)-1-[5,6-dihydro-3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazin-7(8H)-yl]-1-butanonephosphate](/img/structure/B12351116.png)
aminehydrochloride](/img/structure/B12351121.png)




